N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 896339-59-6
VCID: VC4333082
InChI: InChI=1S/C23H18N2O3S2/c1-30(27,28)20-13-11-19(12-14-20)22(26)25-23-24-21(15-29-23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-15H,1H3,(H,24,25,26)
SMILES: CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Molecular Formula: C23H18N2O3S2
Molecular Weight: 434.53

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

CAS No.: 896339-59-6

Cat. No.: VC4333082

Molecular Formula: C23H18N2O3S2

Molecular Weight: 434.53

* For research use only. Not for human or veterinary use.

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide - 896339-59-6

Specification

CAS No. 896339-59-6
Molecular Formula C23H18N2O3S2
Molecular Weight 434.53
IUPAC Name 4-methylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C23H18N2O3S2/c1-30(27,28)20-13-11-19(12-14-20)22(26)25-23-24-21(15-29-23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-15H,1H3,(H,24,25,26)
Standard InChI Key QQMLAEJECQBIGD-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-methylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide, reflects its three core components:

  • Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

  • Biphenyl group: A 4-phenylphenyl substituent attached to the thiazole’s 4-position, enhancing lipophilicity and planar stacking interactions.

  • Methylsulfonyl benzamide: A benzamide derivative with a methylsulfonyl (-SO2_2CH3_3) group at the para position, contributing to electronic effects and hydrogen-bonding capacity.

The SMILES string CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4\text{CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4} and InChIKey QQMLAEJECQBIGD-UHFFFAOYSA-N\text{QQMLAEJECQBIGD-UHFFFAOYSA-N} provide unambiguous representations of its connectivity.

Physicochemical Properties

Key physical properties include:

PropertyValue
Molecular FormulaC23H18N2O3S2\text{C}_{23}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}_{2}
Molecular Weight434.53 g/mol
SolubilityNot publicly reported
Melting/Boiling PointsUndisclosed

The methylsulfonyl group (SO2CH3\text{SO}_2\text{CH}_3) introduces strong electron-withdrawing effects, potentially enhancing binding to biological targets through dipole interactions. The biphenyl moiety increases hydrophobic surface area, which may improve membrane permeability but could also reduce aqueous solubility.

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis of N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide involves multi-step organic reactions, as outlined in source:

  • Thiazole Ring Formation:

    • Condensation of thiourea derivatives with α-haloketones or α-bromoacetophenones under basic conditions (e.g., K2_2CO3_3 in ethanol).

    • Example: Reaction of 4-biphenylcarbonyl chloride with thiosemicarbazide to form the thiazole backbone.

  • Suzuki-Miyaura Coupling:

    • Introduction of the biphenyl group via palladium-catalyzed cross-coupling between aryl halides and aryl boronic acids.

  • Sulfonylation:

    • Attachment of the methylsulfonyl group using methanesulfonyl chloride in the presence of a base like pyridine.

  • Amidation:

    • Coupling of the sulfonylated benzoic acid with the thiazole-amine intermediate using coupling agents such as HATU or EDCI.

Optimization Challenges

Reaction yields depend critically on:

  • Catalyst selection: Palladium catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki coupling.

  • Solvent polarity: Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution but may complicate purification.

  • Temperature control: Exothermic sulfonylation steps require cooling to prevent side reactions.

Purification typically employs column chromatography or recrystallization, though high-performance liquid chromatography (HPLC) is recommended for isolating enantiomerically pure forms.

Biological Activity and Mechanisms

Anticancer Prospects

Thiazole derivatives are known inhibitors of kinases (e.g., EGFR, VEGFR) and apoptosis regulators. Molecular docking studies suggest that the biphenyl group in analogous compounds intercalates into DNA or binds to tubulin, disrupting cancer cell proliferation. The methylsulfonyl moiety may further modulate redox signaling pathways, inducing oxidative stress in malignant cells.

Research Findings and Comparative Analysis

Key Studies on Analogous Compounds

  • Antibacterial Hybrids: Combining thiazoles with cell-penetrating peptides (e.g., octaarginine) synergistically enhanced bacterial membrane disruption, reducing MIC values by 4–8 fold .

  • Kinase Inhibition: Thiazole-benzamide hybrids inhibited cyclin-dependent kinases (CDKs) with IC50_{50} values < 1 μM in hepatocellular carcinoma models.

Structure-Activity Relationships (SAR)

  • Biphenyl Substituents: Para-substituted biphenyl groups improve planar stacking with aromatic residues in enzyme active sites.

  • Sulfonamide Position: Meta-substitution (as in this compound) versus para-substitution alters electron distribution, affecting binding affinity.

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